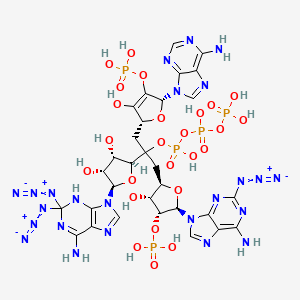
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed is a complex polymer formed by the combination of ethyl ester of 2-Propenoic acid, ethenyl acetate, and 2,5-furandione. This polymer undergoes hydrolysis, a chemical reaction where it reacts with water to form new compounds . The compound is known for its unique properties and applications in various fields, including material science and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed involves the polymerization of ethyl ester of 2-Propenoic acid with ethenyl acetate and 2,5-furandione. The polymerization process typically requires the use of initiators and specific reaction conditions to achieve the desired molecular weight and properties . The hydrolysis process further modifies the polymer’s characteristics, leading to new possibilities in material design and engineering .
Industrial Production Methods: Industrial production of this polymer involves large-scale polymerization reactors where the monomers are combined under controlled conditions. The process may include steps such as purification, drying, and packaging to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . These reactions can be used to modify the polymer’s properties and create new materials with specific characteristics.
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the polymer leads to the formation of new compounds with different functional groups, while oxidation can introduce new oxygen-containing groups into the polymer .
Scientific Research Applications
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed has a wide range of scientific research applications. In chemistry, it is used to develop new materials with unique properties, such as improved mechanical strength and thermal stability . In biology and medicine, the polymer’s biocompatibility and biodegradability make it suitable for use in drug delivery systems and tissue engineering . Industrial applications include its use as a coating material, adhesive, and in the production of various consumer goods .
Mechanism of Action
The mechanism by which 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed exerts its effects involves interactions with molecular targets and pathways within the material or biological system. The polymer’s functional groups can interact with other molecules, leading to changes in properties or biological responses . For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner, enhancing their efficacy and reducing side effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed include other polymers formed from ethyl acrylate, vinyl acetate, and maleic anhydride . These compounds share similar structural features and properties but may differ in their specific applications and performance characteristics.
Uniqueness: The uniqueness of this compound lies in its combination of monomers and the hydrolysis process, which imparts specific properties such as enhanced biocompatibility and biodegradability . These features make it particularly valuable in applications where these properties are critical, such as in biomedical devices and environmentally friendly materials.
Properties
CAS No. |
113221-69-5 |
|---|---|
Molecular Formula |
C9 H18 N2 O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



